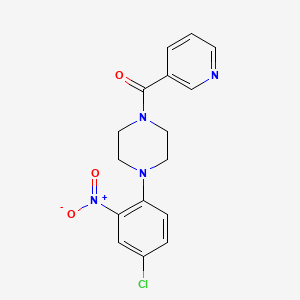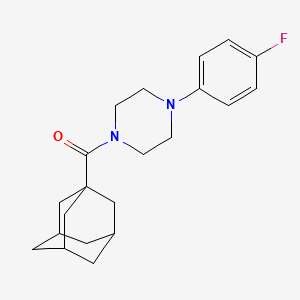![molecular formula C18H15BrN2S B3927974 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B3927974.png)
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Vue d'ensemble
Description
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, also known as BPT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPT belongs to the class of benzo[h]quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer properties, this compound has been shown to possess antiviral and antibacterial activities. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to be highly effective in inducing apoptosis in cancer cells, while having little to no effect on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several areas of future research that could be explored with regards to 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs. Another area of research is the optimization of this compound's chemical structure to improve its therapeutic properties. Additionally, more studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2S/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRDSTBPGQNUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3927895.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3927906.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927921.png)
![2-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927925.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927933.png)


![2-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927950.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)

![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)

![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)
